Benzene, (1-hexynylseleno)-
Description
"Benzene, (1-hexynylseleno)-" is a selenium-containing aromatic compound characterized by a hexynylseleno (-Se-C≡C-(CH₂)₃CH₃) substituent attached to the benzene ring. The selenium atom introduces distinct electronic and steric effects, differentiating it from conventional alkyl- or oxygen-substituted benzenes. The hexynyl group, with a terminal alkyne moiety, may further influence conjugation and intermolecular interactions, making this compound of interest in materials science and organoselenium chemistry.
Properties
CAS No. |
68001-64-9 |
|---|---|
Molecular Formula |
C12H14Se |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
hex-1-ynylselanylbenzene |
InChI |
InChI=1S/C12H14Se/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
NXERMBBWEMLZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-hexynylseleno)- typically involves the reaction of benzene with 1-hexynylselenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: While the industrial production methods for Benzene, (1-hexynylseleno)- are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques may be utilized to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, (1-hexynylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the hexynylseleno group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Benzene, (1-hexynylseleno)- is used as a building block in organic synthesis
Biology: In biological research, the compound may be used to study the effects of selenium-containing compounds on cellular processes. Selenium is known for its antioxidant properties and potential therapeutic benefits.
Medicine: The compound’s potential medicinal applications include the development of new drugs with selenium-based pharmacophores. Selenium-containing compounds have shown promise in cancer therapy and other medical treatments.
Industry: In the industrial sector, Benzene, (1-hexynylseleno)- may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism by which Benzene, (1-hexynylseleno)- exerts its effects involves interactions with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular redox balance and signaling pathways. The benzene ring provides a stable framework for the compound, allowing it to interact with various biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Structure
- Selenium vs. Alkyl/Aryl Groups: The seleno group (-Se-) in "Benzene, (1-hexynylseleno)-" is more polarizable than alkyl chains (e.g., cumene, CAS 98-82-8) or aryl groups. Selenium’s larger atomic radius and lower electronegativity enhance nucleophilicity, facilitating reactions with electrophiles (e.g., halogens or oxidizing agents) . In contrast, alkyl-substituted benzenes like "Benzene, (1-pentylheptyl)-" (CAS 2719-62-2) exhibit typical Friedel-Crafts reactivity, favoring electrophilic substitution at the aromatic ring .
- Comparison with Methoxy-Substituted Derivatives: Methoxy groups (e.g., "Benzene, (1-methoxyethenyl)") donate electron density via resonance, activating the ring toward electrophilic substitution. The seleno group, however, may exhibit ambivalent electronic effects: its lone pairs can donate electron density, but the bulky hexynyl chain could sterically hinder reactions .
Physical Properties
- Molecular Weight and Density: Selenium’s atomic mass (78.96 g/mol) significantly increases the molecular weight of seleno derivatives compared to alkylbenzenes. For example, "Benzene, [(1-methylenepentyl)seleno]" has a molecular weight of 239.22 g/mol, nearly double that of cumene (120.19 g/mol) .
- Solubility: The hexynylseleno group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO) relative to long-chain alkylbenzenes like "Benzene, (1-pentylnonyl)-" (CAS 4534-55-8), which are highly lipophilic .
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